1-(3-Methylphenyl)-2-thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to 1-(3-Methylphenyl)-2-thiourea, involves reactions between isothiocyanates and amines. For example, derivatives have been synthesized using reactions between methylbenzoyl isothiocyanates and amines in dry solvents to yield good outcomes. These syntheses are characterized by their efficiency and the ability to introduce various substituents, allowing for structural variation and exploration of different chemical properties (Qiao et al., 2017).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical behavior. Studies involving X-ray diffraction have shown that these compounds can exhibit different molecular conformations, including planar arrangements of the carbonyl and thiourea groups. The stabilization of these conformations can occur through intramolecular hydrogen bonding, significantly influencing the compound's physical and chemical properties. For instance, the structure of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea reveals an L-shaped conformation stabilized by intramolecular and intermolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound behavior (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, attributable to their active functional groups. These reactions include hydrogen bonding interactions, which play a significant role in the formation of crystal structures and affect the compounds' solubility and stability. The ability of thioureas to form dimers through hydrogen bonds in their crystal packing is a notable feature that impacts their chemical reactivity and potential applications (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of 1-(3-Methylphenyl)-2-thiourea, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Spectroscopic methods, including FT-IR and NMR, alongside X-ray crystallography, are commonly used to characterize these properties. These analyses provide insights into the compound's stability, solubility in various solvents, and potential for forming specific crystal structures, which are crucial for its application in material science and pharmaceuticals (Mushtaque et al., 2016).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including reactivity, potential for forming coordination complexes, and applications in catalysis, are significantly influenced by their molecular structure. The presence of the thiourea moiety offers nucleophilic sites for reactions, while the substituents on the phenyl ring can modulate the electronic properties of the compound. These features are essential for understanding the compound's behavior in synthetic pathways and its interactions with metal ions and other chemical species (Saeed et al., 2018).
Scientific Research Applications
DNA-Binding and Biological Activities
1-(3-Methylphenyl)-2-thiourea derivatives exhibit significant DNA-binding capabilities, which are crucial for understanding their role in cancer therapy. Nitrosubstituted acyl thioureas, including variants of thioureas, have shown promising DNA interaction studies, indicating potential anti-cancer potencies. These studies involve techniques like cyclic voltammetry and UV-vis spectroscopy, supplemented by computational studies. The binding constants suggest a strong interaction between these compounds and DNA. Moreover, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, showcasing a broad spectrum of biological relevance (Tahir et al., 2015).
Cytotoxicity and Anticancer Potential
Thioureas, including 1-Benzoyl-3-methyl thiourea derivatives, are recognized for their sulfur and nitrogen content, playing a crucial role in drug research. Novel thiourea derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Ruswanto et al., 2015).
Green Synthesis Methods
Environmentally friendly synthesis methods for thioureas have been developed, highlighting the importance of 1-(3-Methylphenyl)-2-thiourea in sustainable chemistry. A green, operationally simple approach has been reported for the synthesis of 1,3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalysts, and leveraging solar thermal energy. This method is a significant step towards eco-friendly and energy-saving synthesis practices (Kumavat et al., 2013).
Anti-Intestinal Nematode Properties
1-(3-Methylphenyl)-2-thiourea derivatives have been explored for their potential in treating intestinal nematodes. Specifically, 1-acyl-3-(2'-aminophenyl) thiourea derivatives were synthesized and evaluated for their anti-intestinal nematode activities, showing promising results and suggesting potential as lead compounds for anti-nematode treatments (Duan et al., 2010).
Structural and Molecular Studies
The molecular and structural characteristics of 1-(3-Methylphenyl)-2-thiourea and its derivatives are crucial for understanding their biological activities. These compounds have been characterized by various spectroscopic techniques, revealing their complex interactions and structural features. For instance, studies involving single crystal X-ray crystallography, NMR, IR, and UV spectroscopy have provided detailed insights into their molecular conformation and interactions, which are vital for their biological functions and potential therapeutic applications (Yeo & Tiekink, 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.
Future Directions
This would involve suggesting further research that could be done to learn more about the compound, such as studying its potential uses or developing new synthesis methods.
Please note that this is a general outline and the specific details would depend on the particular compound. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(3-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPVHLKQIOIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211150 | |
Record name | Thiourea, (3-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)thiourea | |
CAS RN |
621-40-9 | |
Record name | (3-Methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 2-thio-1-m-tolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, (3-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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